molecular formula C15H13N3O B7506130 N-benzyl-1H-indazole-7-carboxamide

N-benzyl-1H-indazole-7-carboxamide

Cat. No. B7506130
M. Wt: 251.28 g/mol
InChI Key: UDMMNZPVRAVWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1H-indazole-7-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. It was first synthesized in 2012 by Pfizer Pharmaceuticals and has been used in various studies to understand the mechanism of action of cannabinoids in the brain.

Mechanism of Action

N-benzyl-1H-indazole-7-carboxamide acts as an agonist for the CB1 and CB2 receptors, which are G protein-coupled receptors that play a role in the regulation of neurotransmitter release in the brain. By binding to these receptors, N-benzyl-1H-indazole-7-carboxamide can modulate the activity of various signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-benzyl-1H-indazole-7-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in synaptic plasticity. It has also been shown to have analgesic and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1H-indazole-7-carboxamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise modulation of cannabinoid signaling pathways. However, one limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-1H-indazole-7-carboxamide, including investigating its potential therapeutic applications in the treatment of pain and inflammation, as well as its potential for abuse and addiction. Additionally, further studies are needed to understand the long-term effects of N-benzyl-1H-indazole-7-carboxamide on the brain and its potential for neurotoxicity.

Synthesis Methods

The synthesis of N-benzyl-1H-indazole-7-carboxamide involves several steps, including the reaction of 4-fluorobenzyl chloride with 1H-indazole-3-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and a base such as potassium carbonate. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

N-benzyl-1H-indazole-7-carboxamide has been used in various studies to investigate the effects of cannabinoids on the brain and its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in various physiological processes.

properties

IUPAC Name

N-benzyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(16-9-11-5-2-1-3-6-11)13-8-4-7-12-10-17-18-14(12)13/h1-8,10H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMMNZPVRAVWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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